molecular formula C10H5Cl2NO2S B1429463 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride CAS No. 1311279-17-0

2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride

Cat. No.: B1429463
CAS No.: 1311279-17-0
M. Wt: 274.12 g/mol
InChI Key: KOXJLSVPMQFGLX-UHFFFAOYSA-N
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Description

2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a phenoxy group, and a carbonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

2-(3-chlorophenoxy)-1,3-thiazole-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2NO2S/c11-6-2-1-3-7(4-6)15-10-13-8(5-16-10)9(12)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXJLSVPMQFGLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OC2=NC(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride typically involves the reaction of 3-chlorophenol with thiazole-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that compounds containing thiazole rings often exhibit antimicrobial properties. For instance, derivatives similar to 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride have been shown to possess significant activity against various bacterial strains . Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in microbial resistance mechanisms.
  • Anti-inflammatory Effects
    • Thiazole derivatives are frequently investigated for their anti-inflammatory effects. The unique structure of this compound may allow it to act as an antagonist for certain inflammatory pathways, making it a candidate for further pharmacological research .
  • Cancer Research
    • Some derivatives of thiazole have demonstrated promising anticancer activity. For example, thiazole-integrated compounds have been evaluated for their efficacy against various cancer cell lines, indicating potential applications in cancer therapy . The specific interactions of this compound with cancer-related biomolecules could be explored through molecular docking studies.

Agrochemical Applications

  • Herbicide Development
    • The structural features of this compound suggest potential herbicidal properties. Compounds with similar thiazole structures have been utilized in commercial herbicides, indicating that this compound may be effective against specific weed species . Research could focus on its effectiveness and specificity as a herbicide.
  • Pesticide Formulations
    • Given its biological activity, there is potential for developing this compound into an agrochemical product aimed at pest control. The interaction profiles with various pests could be studied to determine its viability as a pesticide .

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes that allow for modifications to enhance biological activity. The synthetic accessibility of this compound makes it an attractive target for further research and development.

Case Studies and Research Findings

Recent investigations have highlighted the efficacy of thiazole derivatives in various contexts:

  • A study demonstrated that thiazole derivatives exhibited significant growth-inhibitory effects on cancer cell lines, particularly highlighting the role of electron-withdrawing groups such as chlorine in enhancing activity .
  • Another research effort synthesized novel thiazole-pyridine hybrids that showed promising anti-breast cancer efficacy compared to standard treatments .

Mechanism of Action

The mechanism of action of 2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride involves its interaction with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various cellular pathways and processes, making the compound useful in the study of biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride is unique due to the combination of its thiazole ring and carbonyl chloride functional group. This structural arrangement imparts specific reactivity and properties that are not observed in the similar compounds listed above. Its ability to undergo nucleophilic substitution reactions and form covalent bonds with biological targets makes it particularly valuable in scientific research and industrial applications .

Biological Activity

2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the chloro group on the phenoxy moiety enhances its reactivity and biological profile. The carbonyl chloride functional group contributes to its electrophilic character, making it a suitable candidate for further chemical modifications.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been investigated for their effectiveness against various bacterial strains. A study highlighted that thiazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Anticancer Properties

Several studies have focused on the anticancer potential of thiazole-containing compounds. For example, derivatives with similar structures have shown cytotoxic effects against human cancer cell lines such as HepG2, MCF-7, and HeLa. These compounds often act by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation .

Table 1: Cytotoxic Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
Thiazole derivative AHepG210.5
Thiazole derivative BHeLa15.0

The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets within cells. For instance, it may inhibit key enzymes involved in cellular metabolism or interfere with signaling pathways that regulate cell growth and apoptosis .

Study on Anticancer Activity

A recent study synthesized various thiazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. Among these, a compound structurally related to this compound exhibited significant cytotoxicity with an IC50 value of approximately 12 µM against MCF-7 cells. The study concluded that the presence of electron-withdrawing groups like chlorine enhances the cytotoxic potential of thiazoles .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of thiazole derivatives, including this compound. The compound was tested against various pathogenic bacteria and fungi, revealing effective inhibition at low concentrations. The results suggested that the thiazole ring plays a crucial role in binding to microbial targets .

Q & A

Q. Basic

  • ¹H/¹³C NMR : To confirm the thiazole ring structure and substitution pattern. The 3-chlorophenoxy group will show distinct aromatic proton splitting (e.g., para-substituted coupling).
  • FT-IR : A strong C=O stretch near 1770–1800 cm⁻¹ confirms the acyl chloride moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
  • Melting Point (mp) : The precursor carboxylic acid has a reported mp of 206–207°C; deviations in the acyl chloride’s mp may indicate impurities .

How should researchers handle stability and safety concerns during synthesis?

Q. Basic

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) and use anhydrous solvents to prevent hydrolysis to the carboxylic acid.
  • Reactivity : Avoid exposure to amines or alcohols, which can lead to unwanted nucleophilic substitutions.
  • Safety Protocols : Use fume hoods, gloves, and eye protection due to SOCl₂’s corrosive nature. BASF guidelines recommend rigorous testing of reaction conditions to mitigate risks .

How can conflicting reports on reaction yields or purity be resolved?

Advanced
Discrepancies often arise from:

  • Varied reaction temperatures : Higher temperatures may degrade the product, while lower temperatures slow conversion.
  • Impurities in precursors : Ensure the carboxylic acid precursor is ≥97% pure (as per catalog specifications) .
    Methodological solutions :
  • Systematic optimization : Use design of experiments (DoE) to test variables (e.g., SOCl₂ equivalents, solvent polarity).
  • Analytical consistency : Standardize HPLC methods (e.g., C18 columns, acetonitrile/water gradients) to compare purity across studies .

What strategies are recommended for analyzing contradictory spectral data?

Q. Advanced

  • Cross-validation : Combine NMR, IR, and MS data to resolve ambiguities. For example, overlapping peaks in NMR may require 2D techniques (COSY, HSQC).
  • Computational modeling : Compare experimental IR stretches with DFT-calculated vibrational frequencies.
  • Reproducibility : Replicate synthesis and characterization under controlled conditions (e.g., humidity-free environment) .

How can the lipophilicity of this compound be determined, and why is it significant?

Q. Advanced

  • HPLC-based lipophilicity : Measure the capacity factor (log k) using reverse-phase HPLC. A C18 column with a methanol/water mobile phase is typical .
  • Impact on bioactivity : Lipophilicity affects membrane permeability and target binding in pharmacological studies. Adjusting the phenoxy or thiazole substituents can modulate this property.

What factors influence the compound’s stability in long-term storage?

Q. Advanced

  • Temperature : Store at –20°C in sealed, amber vials to prevent thermal degradation.
  • Solvent choice : Solutions in aprotic solvents (e.g., DMF) are more stable than in protic solvents.
  • Catalytic impurities : Trace metals (e.g., Pd from coupling reactions) may accelerate decomposition. Use chelating agents if necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride
Reactant of Route 2
2-(3-Chloro-phenoxy)-thiazole-4-carbonyl chloride

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